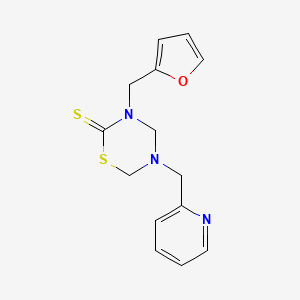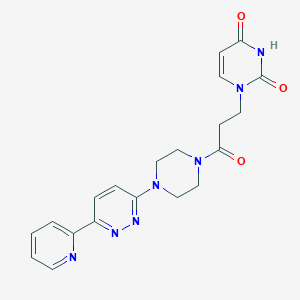
1-(3-oxo-3-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions, the conditions under which it reacts, and the products it forms.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Compounds with structural elements similar to 1-(3-oxo-3-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione have been synthesized through various chemical reactions, including Lossen-type reactions for Nα-urethane-protected β- and γ-amino acids, indicating the versatility of pyrimidine-dione scaffolds in synthetic chemistry (Cal et al., 2012). Moreover, these compounds' reactivity with different amines and nucleophiles underlines their potential for derivatization and application in developing new chemical entities.
Biological Activities
Research into structurally related compounds has demonstrated significant biological activities, including antibacterial properties as observed in oxazolidinone derivatives with piperazine rings, highlighting the potential for antimicrobial application (Tucker et al., 1998). Additionally, compounds featuring pyrimidine-dione cores have been identified as potent inhibitors in lipid peroxidation, suggesting antioxidant or neuroprotective roles (Braughler et al., 1987).
Herbicidal and Anticancer Applications
The synthesis of compounds with pyrido[2,3-d]pyrimidine-2,4-dione and related structures has led to discoveries of new herbicides with significant activity, underscoring the agricultural applications of such molecules (Wang et al., 2017). In parallel, the exploration of pyrimidin-diones in oncology research has revealed compounds with notable anticancer activities, indicating their potential in drug development and therapeutic intervention (Singh & Paul, 2006).
Safety And Hazards
This involves researching the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
1-[3-oxo-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-18-6-9-27(20(30)22-18)10-7-19(29)26-13-11-25(12-14-26)17-5-4-16(23-24-17)15-3-1-2-8-21-15/h1-6,8-9H,7,10-14H2,(H,22,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNNIEARUGSDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)
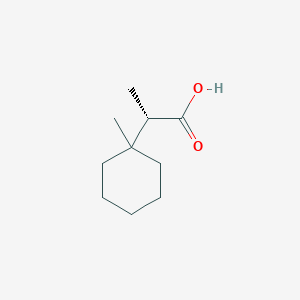
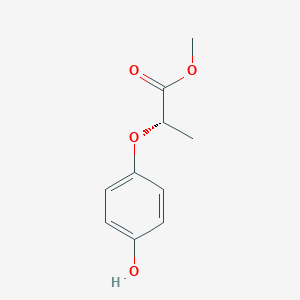
![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
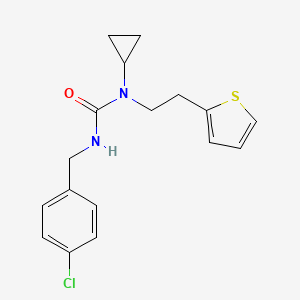
![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)
